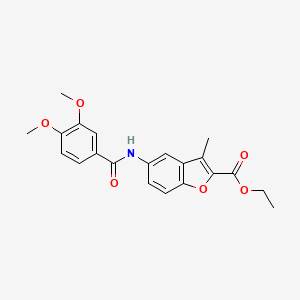

Ethyl 5-(3,4-dimethoxybenzamido)-3-methylbenzofuran-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

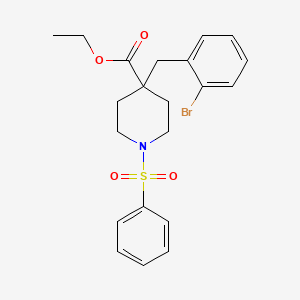

The synthesis of similar compounds often involves starting from dimethoxybenzoic acid or acetoxy-methylbenzoic acid and amine derivatives . A series of novel benzamide compounds were synthesized, and the products were purified . The analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular structure of similar compounds like Ethyl 3,4-Dimethoxybenzoate has been analyzed using various spectroscopic methods . The molecular formula is CHO, with an average mass of 210.227 Da and a monoisotopic mass of 210.089203 Da .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a series of thiazole-based analogs were synthesized from appropriate starting materials . The prepared thiazole compounds were screened for their cytotoxic potency .科学的研究の応用

- Researchers have explored the potential of this compound as an anticancer agent. Its structural features suggest interactions with cellular targets involved in cancer progression. Studies have investigated its effects on tumor cell growth, apoptosis, and metastasis inhibition .

- Ethyl 5-(3,4-dimethoxybenzamido)-3-methylbenzofuran-2-carboxylate exhibits anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting specific enzymes or cytokines. Investigations have focused on its potential use in managing inflammatory diseases .

- Some studies suggest that this compound could protect neurons from oxidative stress and neurodegenerative conditions. Researchers have explored its impact on neuronal survival, synaptic plasticity, and cognitive function .

- The compound’s unique structure may contribute to its antimicrobial activity. Investigations have looked into its effectiveness against bacteria, fungi, and even drug-resistant strains. Potential applications include developing novel antibiotics or antifungal agents .

- Ethyl 5-(3,4-dimethoxybenzamido)-3-methylbenzofuran-2-carboxylate has been studied for its cardiovascular effects. It may influence blood pressure, vascular tone, or platelet aggregation. Researchers aim to uncover its potential therapeutic role in cardiovascular diseases .

- Beyond its biological activities, this compound serves as a valuable building block in organic synthesis. Medicinal chemists use it to create derivatives with enhanced properties. Researchers explore modifications to optimize drug-like characteristics .

Anticancer Properties

Anti-Inflammatory Activity

Neuroprotective Effects

Antimicrobial Applications

Cardiovascular Health

Chemical Synthesis and Medicinal Chemistry

Safety and Hazards

作用機序

Target of Action

Similar compounds have been found to inhibit tubulin polymerization . Tubulin is a protein that plays a crucial role in cell division, and its inhibition can lead to cell cycle arrest and apoptosis .

Mode of Action

This inhibition could lead to disruption of cellular processes such as cell division .

Biochemical Pathways

The compound may affect the pathway of tubulin polymerization, which is essential for the formation of the mitotic spindle during cell division . Disruption of this process can lead to cell cycle arrest and apoptosis .

Result of Action

The result of the compound’s action could be the inhibition of cell division, leading to cell cycle arrest and apoptosis . This could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .

特性

IUPAC Name |

ethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c1-5-27-21(24)19-12(2)15-11-14(7-9-16(15)28-19)22-20(23)13-6-8-17(25-3)18(10-13)26-4/h6-11H,5H2,1-4H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMKBTVDVQYRFOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(3,4-dimethoxybenzamido)-3-methylbenzofuran-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2832497.png)

![6-methoxy-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/no-structure.png)

![2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2832500.png)

![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2832501.png)

![(2,4-difluorophenyl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2832502.png)

![5-(4-fluorobenzyl)-2-(furan-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2832506.png)

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1H-pyrazol-4-yl)butanoic acid](/img/structure/B2832515.png)

![2-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2832516.png)